8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
The compound is a complex organic molecule that contains a trifluoromethoxyphenyl group . This group is known to be used in the synthesis of polymers .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethoxyphenyl-based compounds have been synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these compounds .Scientific Research Applications
Stereocontrolled Synthesis
Stereochemically controlled synthesis of spiro compounds, including 1-oxa-8-thiaspiro[4.5]decanes, showcases techniques for preparing single enantiomers and diastereoisomers with controlled stereochemistry. This is achieved through acid-catalyzed phenylsulfanyl migration, illustrating the compound's versatility in stereocontrolled organic synthesis (Eames et al., 1996).
Copper-Mediated α-Trifluoromethylation
The copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, enables the construction of various trifluoromethylated 1-azaspiro[4.5]decanes. This method highlights the compound's utility in generating complex structures with excellent regioselectivity and diastereoselectivity, beneficial for drug discovery and organic synthesis (Han et al., 2014).
Sulfur-Containing Spiro Compounds
Research into synthesizing novel sulfur-containing spiro compounds, such as spiropyrimidinetriones and isoxazolidinediones, demonstrates the compound's potential as a precursor in the preparation of diverse heterocyclic structures. These structures are of interest due to their potential biological activities and applications in medicinal chemistry (Reddy et al., 1993).
Drug Discovery Modules
The synthesis of thia/oxa-azaspiro[3.4]octanes represents an effort to create novel, multifunctional, and structurally diverse modules for drug discovery. The enantioselective approaches to these spirocycles underline the importance of such compounds in developing new pharmacologically active agents (Li et al., 2013).
Spirocyclization Techniques
The metal-free oxidative spirocyclization of alkynes with sulfonylhydrazides to produce 3-sulfonated azaspiro[4,5]trienones showcases innovative methods in synthesizing biologically important structures. This technique emphasizes the role of such spiro compounds in facilitating novel synthetic routes under environmentally friendly conditions (Wen et al., 2015).
Future Directions
properties
IUPAC Name |
8-[4-(trifluoromethoxy)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S2/c15-14(16,17)22-11-1-3-12(4-2-11)24(19,20)18-7-5-13(6-8-18)21-9-10-23-13/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDWYVDYVOMLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane |
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